molecular formula C12H23NO2 B2658866 tert-Butyl 2-amino-2-cyclohexylacetate CAS No. 1218397-71-7

tert-Butyl 2-amino-2-cyclohexylacetate

Cat. No.: B2658866
CAS No.: 1218397-71-7
M. Wt: 213.321
InChI Key: SOPMMEPRLRLVOS-UHFFFAOYSA-N
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Description

Significance within Unnatural Amino Acid Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for overcoming the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Tert-Butyl 2-amino-2-cyclohexylacetate, as a derivative of α-cyclohexylglycine, plays a crucial role in this arena. The bulky cyclohexyl side chain imparts significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This conformational constraint is highly desirable in drug design as it can lock a peptide into a bioactive conformation, leading to increased potency and receptor selectivity.

The lipophilic nature of the cyclohexyl group can also enhance the membrane permeability of peptides, facilitating their transport across cellular barriers. Furthermore, the presence of this non-natural side chain can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide drugs. The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, which is stable under many reaction conditions but can be readily removed during the final stages of synthesis.

The utility of cyclohexylglycine and its derivatives is evident in the development of various therapeutic agents. For instance, the incorporation of the closely related cyclohexylalanine has been shown to enhance the selective recognition and interaction of peptides with specific biological targets, such as cardiolipin in mitochondrial membranes, offering potential therapeutic avenues for conditions like kidney injury.

Overview of its Structural Features and Stereochemical Considerations

The structure of this compound is characterized by a chiral α-carbon atom bonded to an amino group, a tert-butoxycarbonyl group, a hydrogen atom, and a cyclohexyl ring. This arrangement gives rise to several key structural and stereochemical features that influence its application in synthesis.

Structural Features:

FeatureDescriptionImplication in Synthesis
Cyclohexyl Side Chain A bulky, non-polar, six-membered aliphatic ring.Induces conformational rigidity in peptide backbones, increases lipophilicity, and can provide resistance to enzymatic degradation.
α-Amino Acid Core The fundamental building block of peptides.Allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.
Tert-Butyl Ester A sterically hindered ester protecting group for the carboxylic acid.Offers stability during peptide synthesis and is typically removed under acidic conditions in the final deprotection step.

Stereochemical Considerations:

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (S)-tert-Butyl 2-amino-2-cyclohexylacetate and (R)-tert-Butyl 2-amino-2-cyclohexylacetate. The stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the resulting peptide and its interaction with chiral biological targets. The use of enantiomerically pure forms of the amino acid is therefore essential for the synthesis of stereochemically defined peptides.

Historical Context of its Emergence as a Synthetic Building Block

The development and use of this compound are intrinsically linked to the broader history of peptide chemistry and the exploration of non-natural amino acids. The early 20th century saw foundational work by pioneers like Emil Fischer, who first proposed the peptide bond theory and synthesized short peptide chains. peptidesuk.com The subsequent development of protecting group strategies and coupling reagents laid the groundwork for the synthesis of more complex peptides.

The realization that natural peptides often suffer from poor pharmacological properties spurred chemists to explore the incorporation of unnatural amino acids to enhance their therapeutic potential. The systematic introduction of non-proteinogenic amino acids began to gain significant traction in the mid-20th century as a means to probe structure-activity relationships and improve metabolic stability.

While the exact first synthesis of this compound is not prominently documented in readily available historical literature, the synthesis of its parent amino acid, α-cyclohexylglycine, has been reported through various methods. Early approaches to synthesizing α-cyclohexylglycine included the Strecker synthesis, the amination of α-bromocyclohexylacetic acid, and the reductive cleavage of the corresponding azlactone. tandfonline.com These initial methods often produced racemic mixtures, requiring subsequent resolution to obtain the optically pure isomers necessary for stereospecific peptide synthesis.

The advent of more sophisticated synthetic and purification techniques has made a wide array of non-natural amino acids, including this compound, commercially available and accessible to the broader scientific community. Its emergence as a valuable building block is a direct consequence of the continued drive to create more stable, potent, and selective peptide-based drugs and research tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPMMEPRLRLVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218397-71-7
Record name tert-butyl 2-amino-2-cyclohexylacetate
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Synthetic Methodologies for Tert Butyl 2 Amino 2 Cyclohexylacetate and Its Stereoisomers

Direct Synthetic Routes from Precursor Molecules

Direct synthesis of tert-butyl 2-amino-2-cyclohexylacetate can be approached through several pathways, each starting from readily available chemical precursors. These methods focus on the sequential or convergent construction of the final molecule.

Synthesis from Cyclohexanone (B45756) Derivatives via Wittig Reaction and Hydrogenation

One potential pathway to this compound begins with a cyclohexanone derivative. This route involves the formation of a carbon-carbon double bond via the Wittig reaction or a related olefination reaction, followed by reduction and functional group manipulation.

A common strategy involves reacting a protected aminocyclohexanone with a phosphorus ylide, such as one derived from a haloacetate ester. The resulting α,β-unsaturated ester can then undergo hydrogenation to saturate the cyclohexene (B86901) ring. This reduction step is often followed by the deprotection of the amino group to yield the final product. The choice of protecting group for the amine is crucial to ensure compatibility with the Wittig and hydrogenation reaction conditions.

A typical reaction sequence is outlined below:

Protection: The amino group of a 4-aminocyclohexanone (B1277472) derivative is protected (e.g., as a carbamate).

Olefination: The protected ketone undergoes a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, to form an unsaturated ester.

Hydrogenation: The resulting cyclohexylideneacetate is reduced, typically using a catalyst like palladium on carbon (Pd/C) in a hydrogen atmosphere. This step saturates the double bond.

Deprotection: The protecting group is removed from the amine to yield the target compound.

Esterification and Amination Pathways

Alternative routes involve the formation of the ester and amine functionalities through different sequences. One such pathway is the esterification of a precursor α-amino acid, 2-amino-2-cyclohexylacetic acid. This amino acid can be treated with an excess of tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid, to form the tert-butyl ester.

Another approach involves the direct amination of a corresponding α-hydroxy ester. This transformation can be challenging but may be achieved through methods like the Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source.

The Strecker synthesis offers another viable route, starting from cyclohexanone. The ketone reacts with an alkali cyanide and ammonium (B1175870) chloride to form an α-aminonitrile. Hydrolysis of the nitrile group yields the corresponding α-amino acid, which can then be esterified as described above to produce the final tert-butyl ester.

Process Optimization for Scalable Production

For the large-scale production of this compound, process optimization is essential to ensure efficiency, cost-effectiveness, and safety. Key areas of optimization include catalyst selection, solvent choice, reaction temperature, and purification methods.

In hydrogenation steps, the choice of catalyst (e.g., palladium, platinum, or nickel) and support can significantly impact reaction time and selectivity. The use of continuous-flow hydrogenation reactors can offer advantages in terms of safety and process control over traditional batch reactors, especially for exothermic reactions. mdpi.com

For esterification reactions, reactive distillation can be employed to drive the reaction equilibrium towards the product by continuously removing water, a common byproduct. Optimization of parameters such as catalyst loading, reaction temperature, and pressure is crucial for maximizing yield and purity. The development of robust purification protocols, such as crystallization or chromatography, is also a key aspect of creating a scalable process.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific stereoisomers of this compound requires advanced asymmetric synthetic strategies. These methods are critical as different enantiomers and diastereomers of a chiral molecule can exhibit distinct biological activities.

Asymmetric Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of α-amino acids and their esters, which can be adapted for the target molecule. nature.com

One prominent method involves the use of chiral phase-transfer catalysts . In this approach, a glycine-derived Schiff base with a tert-butyl ester group is alkylated using a cyclohexyl halide in the presence of a chiral catalyst, often derived from cinchona alkaloids. organic-chemistry.orgacs.org The catalyst creates a chiral environment that directs the alkylation to occur preferentially on one face of the enolate, leading to high enantiomeric excess. acs.org

Organocatalysis represents another powerful tool for the enantioselective synthesis of α-amino esters. nih.govacs.org Chiral organocatalysts, such as quinine-derived ureas or squaramides, can activate substrates and reagents to facilitate stereocontrolled bond formation. nih.govnih.gov For instance, a one-pot process involving an asymmetric epoxidation followed by a domino ring-opening esterification has been shown to produce optically active α-cycloalkyl-substituted amino acid esters. nih.govacs.org

The use of chiral auxiliaries is a classical and reliable method. An achiral amine can be attached to a chiral auxiliary, which then directs the stereochemistry of subsequent reactions. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiopure product.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in stereoselective synthesis. The selection of the catalyst, substrate, and reaction conditions plays a pivotal role in controlling the stereochemical outcome.

In reactions involving chiral phase-transfer catalysis, the structure of the catalyst is paramount. The steric and electronic properties of the catalyst can be fine-tuned to maximize the enantiomeric excess (ee). organic-chemistry.org The choice of solvent and temperature can also significantly influence the selectivity of the reaction. organic-chemistry.org

For reactions that generate multiple stereocenters, controlling diastereoselectivity is also crucial. For example, in the hydrogenation of a chiral unsaturated precursor, the choice of catalyst and the existing stereocenters in the molecule can influence the direction of hydrogen addition, leading to the preferential formation of one diastereomer. Similarly, in Michael additions or Mannich reactions, the facial selectivity of the nucleophilic attack is governed by the chiral catalyst or auxiliary employed, thereby controlling the formation of new stereocenters. rsc.org

Below is a table summarizing various catalytic systems used in the asymmetric synthesis of related α-amino esters, highlighting the achievable levels of enantioselectivity.

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (ee)Yield
Cinchona Alkaloid-Derived Phase-Transfer CatalystAlkylationN-(diphenylmethylene)glycine tert-butyl ester94–99%82–92% organic-chemistry.org
Quinine-Derived Urea OrganocatalystDomino Reactionα,β-Unsaturated AcetonitrileUp to 99%Good to High nih.gov
Chiral Squaramide CatalystAllylationα-chloro glycinate (B8599266)Up to 97%High nih.gov
Rhodium/Chiral Spiro Phosphoric AcidN-H InsertionVinyldiazoacetate83–98%61–99% nih.gov

Influence of Chiral Auxiliaries and Catalysts on Stereocontrol

The stereoselective synthesis of α-amino acids often relies on the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

While specific studies detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of similar α-amino acid esters. For instance, chiral oxazolidinones, developed by Evans, are widely used to control the stereochemistry of alkylation reactions to form α-substituted amino acids. In a hypothetical application to this compound, an N-acylated oxazolidinone derived from glycine (B1666218) could be enolized and then reacted with a cyclohexyl halide. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the desired enantiomer of 2-amino-2-cyclohexylacetic acid, which could then be esterified with tert-butanol.

Similarly, chiral catalysts can be employed to achieve enantioselectivity. For example, phase-transfer catalysts derived from cinchona alkaloids have been successfully used in the asymmetric alkylation of glycine Schiff bases. In this approach, a Schiff base of tert-butyl glycinate could be alkylated with a cyclohexyl halide in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the Schiff base, creating a chiral environment that directs the alkylation to stereoselectively form one enantiomer of the product over the other.

The table below summarizes the potential influence of different types of chiral auxiliaries and catalysts on the stereocontrol of reactions pertinent to the synthesis of α-amino acids like this compound.

Chiral DirectorTypeGeneral MechanismExpected Outcome for this compound Synthesis
Evans' OxazolidinonesChiral AuxiliaryDiastereoselective alkylation of an N-acyloxazolidinone enolate.High diastereoselectivity in the formation of the C-cyclohexyl bond.
Schöllkopf's Bis-lactim EthersChiral AuxiliaryAsymmetric Strecker synthesis or alkylation of a chiral glycine equivalent.High enantiomeric excess of the final amino acid ester.
Cinchona Alkaloid DerivativesChiral CatalystAsymmetric phase-transfer catalysis of glycine Schiff base alkylation.Enantioselective formation of the product directly.
Chiral Phosphoric AcidsChiral CatalystAsymmetric transfer hydrogenation of an enamine precursor.High enantioselectivity in the reduction step to form the amino group.

Resolution Techniques for Chiral Separation

When a stereoselective synthesis is not employed, a racemic mixture of this compound would be produced. In such cases, resolution techniques are necessary to separate the enantiomers.

One of the most common methods for the resolution of amino acids is the formation of diastereomeric salts. The racemic amino acid (or its derivative) is reacted with a chiral resolving agent, which is typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. For this compound, which contains a basic amino group, a chiral acid such as tartaric acid or mandelic acid could be used as the resolving agent. The separated diastereomeric salts can then be treated with a base to regenerate the enantiomerically pure amino ester.

Enzymatic resolution is another powerful technique. Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze the tert-butyl ester of one enantiomer of 2-amino-2-cyclohexylacetate, leaving the other enantiomer as the unreacted ester. The resulting carboxylic acid and the unreacted ester can then be easily separated.

Chromatographic methods are also widely used for chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

The following table outlines various resolution techniques applicable to the separation of enantiomers of this compound.

Resolution TechniquePrincipleKey Reagents/MaterialsAdvantages
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Chiral acids (e.g., tartaric acid, mandelic acid)Scalable and cost-effective for large quantities.
Enzymatic ResolutionSelective enzymatic reaction with one enantiomer.Lipases, proteasesHigh selectivity and mild reaction conditions.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Chiral columns (e.g., based on cellulose (B213188) or amylose (B160209) derivatives)High separation efficiency and applicable for analytical and preparative scales.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches can be considered.

One key principle is the use of catalytic reagents over stoichiometric ones. The application of chiral catalysts, as discussed in section 2.2.3, is inherently a greener approach compared to the use of chiral auxiliaries, as the catalyst is used in small amounts and can often be recycled, whereas auxiliaries are used in stoichiometric amounts and generate more waste.

The choice of solvent is another critical aspect of green chemistry. Traditional organic syntheses often use volatile and toxic organic solvents. The development of reactions in greener solvents such as water, supercritical fluids, or ionic liquids is a major goal. For instance, asymmetric syntheses of amino acids in water have been reported and could potentially be adapted for this compound.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central concept. Reactions with high atom economy, such as addition reactions, are preferred over those with low atom economy, like substitution reactions that generate stoichiometric byproducts. The development of a direct asymmetric addition of a cyclohexyl nucleophile to a glycine-derived imine would be a highly atom-economical route.

Biocatalysis, using whole cells or isolated enzymes, offers a green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. An engineered enzyme could potentially catalyze the direct synthesis of this compound or its precursors, avoiding the need for protecting groups and harsh reagents.

The table below highlights some green chemistry approaches and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
CatalysisUse of recyclable chiral catalysts for asymmetric synthesis.Reduced waste, lower catalyst loading.
Alternative SolventsPerforming reactions in water, ionic liquids, or solvent-free conditions.Reduced use of volatile organic compounds (VOCs), lower toxicity.
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product (e.g., addition reactions).Less waste generation.
BiocatalysisEmploying enzymes for key synthetic steps or the entire pathway.Mild reaction conditions, high selectivity, use of renewable resources.

Chemical Transformations and Derivatization of Tert Butyl 2 Amino 2 Cyclohexylacetate

Reactions at the Amino Functionality

The primary amino group is a key site for derivatization, readily undergoing reactions typical of aliphatic amines, such as protection, acylation, and sulfonylation.

N-Protection Strategies and Deprotection Mechanisms (e.g., Boc-protection)

To manage the reactivity of the amino group during multi-step syntheses, protection strategies are often employed. The most common method for protecting amines is the introduction of the tert-butoxycarbonyl (Boc) group. jk-sci.com This is typically achieved by reacting tert-Butyl 2-amino-2-cyclohexylacetate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The reaction conditions are generally mild and flexible, leading to high yields of the N-Boc protected product. fishersci.co.uk

The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. jk-sci.com A base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), facilitates the reaction by deprotonating the resulting ammonium (B1175870) intermediate. jk-sci.comfishersci.co.uk

Deprotection, or the removal of the Boc group, is accomplished under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are commonly used. wikipedia.org The acid protonates the carbamate, leading to the elimination of isobutylene (B52900) and carbon dioxide, regenerating the free amine. jk-sci.com The lability of the Boc group under acidic conditions allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to base, such as the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

Table 1: N-Protection and Deprotection Reactions
TransformationReagents and ConditionsProduct
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP, Tetrahydrofuran (THF) or Dichloromethane (DCM), Room Temperature. jk-sci.comfishersci.co.uktert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetate
Boc-Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Methanol, Room Temperature. fishersci.co.ukwikipedia.orgThis compound (as a salt)

Amidation and Peptide Coupling Reactions

The amino group of this compound can readily form amide bonds by reacting with activated carboxylic acids or acylating agents. This reaction is fundamental in peptide synthesis, where the compound can act as the N-terminal component. bachem.com

In a typical peptide coupling reaction, a carboxylic acid is first activated using a coupling reagent. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). bachem.com The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amino group of this compound, forming a new peptide (amide) bond. bachem.com The process is generally carried out in the presence of a base, such as diisopropylethylamine (DIPEA), to neutralize any acidic byproducts. csic.es

Table 2: Amidation and Peptide Coupling
ReactantReagents and ConditionsProduct Type
Carboxylic Acid (R-COOH)Coupling agents (e.g., TBTU, HBTU, PyBOP), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM). bachem.comN-Acyl derivative (Amide)
Acyl Chloride (R-COCl)Base (e.g., Triethylamine), Solvent (e.g., DCM), 0 °C to Room Temperature.N-Acyl derivative (Amide)

Formation of Sulfonamide Derivatives

Analogous to acylation, the amino group can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride byproduct. cihanuniversity.edu.iq The resulting sulfonamides are often stable compounds with distinct chemical properties compared to their parent amines. The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry to modify the biological activity of lead compounds. nih.gov

Table 3: Sulfonamide Formation
ReactantReagents and ConditionsProduct Type
Arylsulfonyl chloride (e.g., p-Toluenesulfonyl chloride)Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature. cihanuniversity.edu.iqN-Sulfonyl derivative (Sulfonamide)
Alkylsulfonyl chloride (e.g., Methanesulfonyl chloride)Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature.N-Sulfonyl derivative (Sulfonamide)

Reactions Involving the Ester Moiety

The tert-butyl ester group is primarily known as a protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. nii.ac.jp However, it can also undergo specific transformations.

Transesterification Processes

While tert-butyl esters are generally resistant to transesterification under standard basic or acidic conditions, specific methods have been developed for their conversion into other esters. One effective one-pot method involves the in-situ generation of an acid chloride intermediate. organic-chemistry.org By treating the tert-butyl ester with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride (SnCl₂), an acid chloride is formed. organic-chemistry.orgorganic-chemistry.org This highly reactive intermediate can then be trapped with various alcohols to yield the corresponding esters in high yields under mild conditions. organic-chemistry.orgscientificupdate.com This process effectively bypasses the need for harsh hydrolysis and subsequent re-esterification steps.

Enzymatic methods can also be employed for transesterification. Lipases, for example, can catalyze the exchange of the tert-butyl group with other alkyl groups, often with high selectivity and under mild, environmentally benign conditions. nih.gov

Table 4: Transesterification of tert-Butyl Ester
MethodReagents and ConditionsProduct Type
Chemical (via Acid Chloride) 1. α,α-Dichlorodiphenylmethane, SnCl₂ (catalyst). 2. Alcohol (R'-OH), Base (e.g., DIPEA). organic-chemistry.orgscientificupdate.comAlkyl 2-amino-2-cyclohexylacetate (R'-ester)
Enzymatic Lipase (B570770) (e.g., Novozym 435), Alcohol (R'-OH), Organic Solvent. nih.govAlkyl 2-amino-2-cyclohexylacetate (R'-ester)

Hydrolysis to the Corresponding Carboxylic Acid

The most characteristic reaction of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid, 2-amino-2-cyclohexylacetic acid. This transformation is a deprotection step and is typically carried out under anhydrous acidic conditions. organic-chemistry.org The use of trifluoroacetic acid (TFA), often in dichloromethane (DCM), is a standard procedure. fishersci.co.uk The mechanism involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. wikipedia.org

Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org For substrates containing other acid-sensitive functionalities, milder or more selective reagents may be required. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective cleavage of tert-butyl esters in the presence of certain other acid-labile protecting groups. researchgate.net

Table 5: Hydrolysis of tert-Butyl Ester
Reagents and ConditionsProduct
Trifluoroacetic acid (TFA) in Dichloromethane (DCM). fishersci.co.uk2-Amino-2-cyclohexylacetic acid (TFA salt)
Aqueous Phosphoric Acid. organic-chemistry.orgorganic-chemistry.org2-Amino-2-cyclohexylacetic acid
Zinc Bromide (ZnBr₂) in Dichloromethane (DCM). researchgate.net2-Amino-2-cyclohexylacetic acid

Cyclohexyl Ring Modifications of this compound

Functionalization of the Cyclohexyl Ring

While direct functionalization studies on this compound are not extensively documented in publicly available literature, the chemical principles governing cyclohexane (B81311) reactivity allow for predictions of its potential transformations. The introduction of functional groups onto the cyclohexyl ring can be achieved through various synthetic routes, often involving the use of a ketone precursor or direct C-H activation methods.

A key derivative, tert-butyl 2-amino-2-(4-oxocyclohexyl)acetate, showcases the introduction of a carbonyl group at the C4 position of the cyclohexyl ring. This ketone functionality serves as a versatile handle for further derivatization. For instance, the ketone can undergo nucleophilic addition reactions, reduction to an alcohol, or conversion to an oxime, among other transformations. The reactivity of such a ketone is exemplified by the oxidation of a related compound, 4-tert-butylcyclohexanol, which can be converted to 4-tert-butylcyclohexanone (B146137) using an oxidizing agent like chromic acid. reddit.com

The synthesis of analogous compounds such as tert-butyl 2-(1-hydroxycyclohexyl)acetate further illustrates the potential for functionalization, in this case, the introduction of a hydroxyl group at the C1 position. echemi.com This hydroxyl group can then be subjected to esterification, etherification, or oxidation to a ketone.

The following table summarizes potential functionalization reactions on the cyclohexyl ring, based on known reactivities of similar cyclohexane derivatives.

Reaction TypeReagents and ConditionsPotential Product
Oxidation of a corresponding cyclohexanolChromic acid (H2CrO4) or other oxidizing agentstert-Butyl 2-amino-2-(oxo-cyclohexyl)acetate
Reduction of a corresponding cyclohexanone (B45756)Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)tert-Butyl 2-amino-2-(hydroxycyclohexyl)acetate
Grignard Reaction on a corresponding cyclohexanoneRMgX (where R is an alkyl or aryl group), followed by acidic workuptert-Butyl 2-amino-2-(hydroxy-alkyl-cyclohexyl)acetate
Wittig Reaction on a corresponding cyclohexanonePh3P=CHR (Wittig reagent)tert-Butyl 2-amino-2-(alkylidene-cyclohexyl)acetate

Stereochemical Inversion and Epimerization Studies

The stereochemistry of the cyclohexyl ring in this compound is a critical aspect of its three-dimensional structure. The substituents on the ring can exist in either axial or equatorial positions, leading to the possibility of different stereoisomers (diastereomers and enantiomers). Stereochemical inversion and epimerization are processes that can interconvert these isomers.

The principles of conformational analysis in substituted cyclohexanes are well-established and can be applied to this compound. Due to steric hindrance, bulky substituents like a tert-butyl group strongly prefer to occupy the equatorial position. libretexts.org In the case of a disubstituted cyclohexane, the relative stability of the cis and trans isomers depends on the energetic cost of axial versus equatorial placement of the substituents. For a 1,2-disubstituted cyclohexane, the trans isomer with both groups in equatorial positions is generally more stable than the cis isomer with one axial and one equatorial group. libretexts.org

Epimerization, the change in configuration at a single stereocenter, can occur under certain reaction conditions, typically involving a base. google.comnih.gov For amino acid derivatives, epimerization at the α-carbon is a known phenomenon in peptide synthesis, often proceeding through the formation of an enolate intermediate under basic conditions. nih.gov A similar mechanism could be envisioned for the interconversion of diastereomers of this compound where the stereochemistry at the point of attachment to the amino acetate (B1210297) group is altered.

Studies on related molecules like 4-(tert-butyl)cyclohexyl acetate have explored the synthesis of specific stereoisomers. mdpi.com The thermodynamically more stable trans isomer is often the major product in conventional syntheses, while stereoselective methods are required to obtain the less stable cis isomer in high purity. mdpi.com The epimerization of substituted cyclohexanecarboxylic acid derivatives has also been investigated, demonstrating that treatment with a base can convert a mixture of cis and trans isomers to a thermodynamically equilibrated mixture, which typically favors the more stable trans isomer. google.com

The following table outlines key concepts related to the stereochemistry of substituted cyclohexanes relevant to this compound.

ConceptDescriptionRelevance to this compound
Conformational IsomersDifferent spatial arrangements of a molecule that can be interconverted by rotation about single bonds (e.g., chair and boat conformations of cyclohexane).The cyclohexyl ring exists predominantly in a chair conformation.
Axial vs. Equatorial PositionsSubstituents on a cyclohexane ring can occupy positions parallel to the principal axis (axial) or in the plane of the ring (equatorial).The bulky tert-butyl group of the ester and the amino group will have a strong preference for the equatorial position to minimize steric strain. libretexts.org
Cis/Trans IsomerismThe relative orientation of substituents on the ring. In cis isomers, the substituents are on the same side of the ring, while in trans isomers, they are on opposite sides.The relative positions of the amino acetate group and any other substituent on the cyclohexyl ring will determine if the isomer is cis or trans.
EpimerizationThe change in the configuration of only one of several stereogenic centers in a molecule.Can be induced by heat or base, leading to the interconversion of diastereomers. google.comnih.gov

Role As a Versatile Synthetic Intermediate and Chiral Building Block

Integration into Complex Molecular Scaffolds

The compound's structure is readily incorporated into larger, more complex molecules, making it a key component in various synthetic strategies.

Non-natural β-amino acids are critical components of many biologically active molecules, including pharmaceuticals and natural products. researchgate.netnih.gov They are particularly valued in the design of peptidomimetics because they can confer increased stability against metabolic degradation. nih.gov The synthesis of β-amino acid derivatives can be achieved through various methods, often involving multi-step processes. nih.gov Tert-butyl 2-amino-2-cyclohexylacetate can serve as a precursor for β-cyclohexyl-β-amino acid derivatives, which are of interest for creating peptides with specific folds and functions. One established route to such derivatives is the Arndt-Eistert homologation of the corresponding α-amino acid.

Table 1: Representative Synthesis of a β-Amino Acid Derivative This table is a representative example of a synthetic pathway and does not imply that this compound is exclusively used in this specific reaction.

Step Reaction Reagents Product
1 N-protection Boc₂O, Et₃N N-Boc-tert-butyl 2-amino-2-cyclohexylacetate
2 Acid Chloride Formation (COCl)₂, cat. DMF N-Boc-2-amino-2-cyclohexylacetyl chloride
3 Wolff Rearrangement CH₂N₂ tert-Butyl 3-(N-Boc-amino)-3-cyclohexylpropanoate

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. nih.gov These reactions are highly efficient and atom-economical. The primary amino group of this compound makes it an ideal component for well-known MCRs like the Ugi and Passerini reactions. In an Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. By using this compound as the amine component, complex peptide-like structures with a cyclohexyl moiety can be rapidly assembled.

The functional groups within this compound can be utilized in cyclization reactions to form various heterocyclic systems. For example, condensation of the amino ester with appropriate bifunctional reagents can lead to the formation of nitrogen-containing rings such as piperidinones or other complex spiro heterocycles. nih.gov These heterocyclic scaffolds are prevalent in medicinal chemistry and natural product structures.

Contributions to Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods. nih.gov Chiral building blocks like derivatives of this compound are instrumental in constructing complex natural product skeletons. The cyclohexyl moiety can serve as a rigid scaffold to control stereochemistry in subsequent reaction steps. While direct application in a named natural product synthesis is highly specific, its role as a non-proteinogenic amino acid makes it a candidate for synthesizing analogues of cyclic peptide natural products, where conformational rigidity is key to biological activity.

Development of Peptidomimetics and Constrained Amino Acids

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of constrained amino acids, like those derived from this compound, is a common strategy to restrict the conformational flexibility of a peptide chain. whiterose.ac.uk This pre-organization can lead to a higher binding affinity for biological targets. whiterose.ac.uk The bulky cyclohexyl group limits the rotational freedom around the adjacent bonds, influencing the peptide's secondary structure, such as promoting the formation of turns or helical structures. nih.govchemrxiv.org

Table 2: Impact of Cyclohexyl Moiety on Peptide Conformation

Feature Standard Linear Peptide Peptide with Cyclohexyl Moiety
Conformational Freedom High Restricted
Susceptibility to Proteolysis Higher Lower
Binding Affinity Variable Potentially Increased

Role in the Synthesis of Optically Active Compounds

The synthesis of single-enantiomer compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. This compound can be used as a chiral building block if it is resolved into its individual enantiomers. These optically pure forms can then be used in asymmetric synthesis to transfer their chirality to the target molecule. pageplace.de Asymmetric synthesis methods often rely on chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction. pageplace.denih.gov Using an enantiomerically pure form of this amino acid ester ensures that the resulting products are also optically active, which is a critical step in the development of many modern pharmaceuticals. pageplace.de

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like tert-Butyl 2-amino-2-cyclohexylacetate. Through techniques such as ¹H-NMR, ¹³C-NMR, and Heteronuclear Single Quantum Coherence (HSQC), a detailed picture of the molecular framework can be assembled.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would exhibit characteristic signals for the protons of the tert-butyl group, the cyclohexyl ring, the methine proton at the chiral center (α-carbon), and the amine protons. The tert-butyl group would appear as a sharp, intense singlet around 1.4-1.5 ppm due to the nine equivalent protons. The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region (typically 1.0-2.0 ppm). The α-proton, adjacent to the amino and ester groups, would likely appear as a distinct multiplet, and the amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show a signal for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. Additionally, distinct signals would correspond to the carbons of the cyclohexyl ring and the carbonyl carbon of the ester group, which would be found significantly downfield (around 170-175 ppm).

HSQC is a two-dimensional NMR technique that correlates proton and carbon signals that are directly bonded. This is particularly useful for assigning the complex signals of the cyclohexyl ring by linking each carbon to its attached proton(s).

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. The following table provides predicted ¹H and ¹³C NMR chemical shifts.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-C(CH₃ )₃~1.45 (s, 9H)~28.0 (3C)
-C (CH₃)₃-~81.0
Cyclohexyl -CH₂-1.0 - 1.9 (m, 10H)25.0 - 35.0
α-CH~3.5 (m, 1H)~58.0
-NH₂Variable (br s, 2H)-
C=O-~173.0

This is an interactive data table. Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination (e.g., HRMS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS) and employing a soft ionization technique like Electrospray Ionization (ESI-MS), is ideal for analyzing non-volatile molecules like amino acid esters.

In an ESI-MS experiment, this compound (C₁₂H₂₃NO₂) would typically be protonated to form the molecular ion [M+H]⁺. The exact mass of this ion can be measured with high precision using HRMS. This allows for the confirmation of the molecular formula, as the measured mass can be compared to the calculated theoretical mass.

Ion Calculated Exact Mass
[C₁₂H₂₃NO₂ + H]⁺214.1807

This is an interactive data table.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, a common fragmentation pathway would be the loss of the tert-butyl group (C₄H₉), resulting in a significant fragment ion.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a silica (B1680970) gel plate would move a certain distance relative to the solvent front, characterized by its retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used to determine the chemical purity of a sample. A reversed-phase HPLC method would separate the target compound from any impurities, with purity typically assessed by the area percentage of the main peak in the chromatogram.

Chiral HPLC: Since this compound possesses a chiral center, separating its enantiomers is critical. Chiral HPLC, using a chiral stationary phase (CSP), is the standard method for this purpose. The two enantiomers will interact differently with the CSP, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. The determination of enantiomeric purity is critical for applications where stereochemistry is important. medchemexpress.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (N-H) would be indicated by stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The carbonyl group (C=O) of the ester would show a strong, sharp absorption band around 1730-1750 cm⁻¹. wiley.com The C-H stretching vibrations of the cyclohexyl and tert-butyl groups would appear in the 2850-3000 cm⁻¹ range. wiley.com The C-O stretch of the ester would also be visible in the fingerprint region.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (medium, often two bands)
C-H Stretch (Aliphatic)2850 - 2960 (strong)
C=O Stretch (Ester)1730 - 1750 (strong, sharp)
C-O Stretch (Ester)1150 - 1250 (strong)

This is an interactive data table. Ranges are typical for the indicated functional groups.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. libretexts.orgnih.gov For this technique to be applied to this compound, a single crystal of high quality is required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information on bond lengths, bond angles, and the conformation of the cyclohexyl ring. For a chiral molecule, analysis of anomalous dispersion effects can be used to determine the absolute configuration (R or S) at the stereocenter, which is crucial for understanding its biological activity and stereospecific interactions. libretexts.org While the crystal structure for the parent compound is not publicly available, the structure of a similar compound, 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid, has been reported, demonstrating the utility of this technique for related molecules. researchgate.net

Polarimetry for Optical Rotation Measurements

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This property is known as optical activity. The specific rotation, [α], is a characteristic physical property of a chiral molecule under a specific set of conditions (temperature, solvent, concentration, and wavelength of light).

For an enantiomerically pure sample of this compound, a non-zero optical rotation would be observed. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are unique to each enantiomer. libretexts.org Measuring the optical rotation can be used as a method to assess enantiomeric purity, as a racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. The specific rotation value is an important parameter for characterizing a new chiral compound.

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Mechanisms and Transition States

This section would have detailed computational investigations into the synthesis of tert-Butyl 2-amino-2-cyclohexylacetate. Information regarding the transition states of key reaction steps, such as the esterification of 2-amino-2-cyclohexylacetic acid or the amination of a cyclohexyl precursor, would have been presented. This would likely involve data from Density Functional Theory (DFT) calculations, providing insights into activation energies and reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Here, the article would have explored the three-dimensional structure and dynamic behavior of the molecule. Molecular dynamics simulations could have provided information on the conformational flexibility of the cyclohexane (B81311) ring, the orientation of the amino and tert-butyl acetate (B1210297) groups, and the potential for intramolecular interactions. Data tables might have summarized key dihedral angles and the relative energies of different conformers.

Quantum Chemical Calculations for Reactivity Prediction

This subsection would have focused on the use of quantum chemical methods to predict the reactivity of this compound. Calculations of molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and atomic charges would have been discussed to identify likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior.

Ligand-Protein Interaction Modeling (in the context of synthesizing enzyme inhibitors, not biological activity)

In this part, the focus would have been on the application of the compound as a scaffold or building block in the synthesis of potential enzyme inhibitors. Molecular docking and modeling studies would be presented to illustrate how its structural features could allow it to interact with the active site of a target protein. This would be purely from a synthetic chemistry perspective, exploring its potential as a synthon, rather than its own biological activity.

Due to the absence of specific research on this compound in these computational areas, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data. Further computational research is needed to elucidate the specific properties and behaviors of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Biocatalytic Pathways for its Synthesis

The synthesis of chiral α,α-disubstituted amino acids like tert-Butyl 2-amino-2-cyclohexylacetate is a challenging endeavor. Traditional chemical methods often require harsh conditions and complex protecting group strategies. Biocatalysis offers a green and highly selective alternative. Future research is poised to explore several enzymatic routes for its efficient and stereoselective production.

One promising avenue is the use of lipases for kinetic resolution. Lipases are known to catalyze the enantioselective hydrolysis or transesterification of amino acid esters. mdpi.com A potential pathway could involve the enzymatic resolution of a racemic mixture of this compound, yielding one enantiomer in high purity. Research in this area would focus on screening diverse lipases for optimal activity and selectivity, as well as optimizing reaction conditions such as solvent, temperature, and acyl donor. mdpi.comresearchgate.net

Transaminases (TAs) represent another powerful tool for the asymmetric synthesis of chiral amines and amino acids. researchgate.netrsc.org A potential biocatalytic route could involve the stereoselective amination of a corresponding keto-ester precursor, tert-butyl 2-cyclohexyl-2-oxoacetate, using an engineered transaminase. rsc.org The development of novel transaminases with specificity for such bulky substrates will be a key research focus. Dynamic kinetic resolution (DKR), combining a transaminase with a racemization catalyst, could enable the theoretical 100% conversion of the racemic starting material to a single enantiomer of the desired amino acid. nih.govlookchem.com

Furthermore, the advent of engineered enzymes opens up new possibilities. Recently developed protoglobin nitrene transferases have been shown to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.govnih.govthieme-connect.comosti.gov Adapting such enzymes for the direct amination of a tert-butyl cyclohexylacetate precursor could provide a highly efficient and atom-economical synthetic route.

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

Biocatalytic Approach Enzyme Class Key Research Focus Potential Advantage
Kinetic Resolution Lipases Screening for selective enzymes, optimization of reaction conditions. High enantiopurity of one stereoisomer.
Asymmetric Synthesis Transaminases Engineering TAs for bulky substrates, development of DKR processes. High theoretical yield of a single enantiomer.

Development of Advanced Derivatization Strategies

The primary amino group and the ester functionality of this compound serve as versatile handles for chemical modification, enabling the creation of a diverse library of derivatives with potentially novel properties.

N-Acylation and N-Arylation: The amino group can be readily acylated or arylated to introduce a wide range of functional groups. N-acylation with various acyl chlorides or anhydrides can modulate the compound's lipophilicity and steric bulk. researchgate.net Palladium-catalyzed N-arylation with aryl halides or triflates offers a route to derivatives with extended aromatic systems, which could be of interest in medicinal chemistry and materials science. nih.gov Research will focus on developing mild and efficient derivatization protocols that preserve the integrity of the tert-butyl ester.

Derivatization for Chiral Analysis and Separation: The development of derivatization methods is crucial for the analytical separation of the enantiomers of this compound. Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated using standard chromatographic techniques like HPLC or GC. yakhak.orgnih.govresearchgate.net This is essential for monitoring the stereochemical outcome of asymmetric syntheses and for isolating enantiopure compounds for further studies.

Table 2: Advanced Derivatization Strategies and Their Potential Applications

Derivatization Strategy Reagents Potential Application Research Focus
N-Acylation Acyl chlorides, Anhydrides Modification of physicochemical properties, synthesis of peptidomimetics. Development of selective and high-yielding acylation methods.
N-Arylation Aryl halides/triflates, Palladium catalysts Synthesis of novel scaffolds for drug discovery and materials science. Optimization of catalytic systems to minimize racemization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms.

Continuous-flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. researchgate.netdocumentsdelivered.com For instance, the enzymatic resolutions or asymmetric syntheses discussed in section 7.1 could be performed in packed-bed reactors containing immobilized enzymes, allowing for continuous production and easy separation of the product. researchgate.net

Furthermore, the principles of flow chemistry are synergistic with automated synthesis platforms . americanpeptidesociety.org These platforms can integrate multiple synthetic and purification steps into a single, automated workflow. researchgate.netresearchgate.netmistralsolutions.comcreative-peptides.com The synthesis of a library of derivatives of this compound could be automated, accelerating the discovery of new molecules with desired properties. acs.org

Table 3: Advantages of Flow Chemistry and Automated Synthesis

Feature Advantage Relevance to this compound
Precise Control Improved yield, selectivity, and safety. Optimization of stereoselective synthesis and derivatization reactions.
Scalability Seamless transition from laboratory to production scale. Facilitates the production of larger quantities for further research and application.
Automation High-throughput synthesis and screening. Rapid generation of derivative libraries for structure-activity relationship studies.

Expanding its Utility in Materials Science Research

The unique structural characteristics of this compound make it an intriguing building block for the development of new materials with tailored properties.

Monomer for Polymer Synthesis: The amino and ester functionalities allow this compound to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides or polyesters. The bulky and rigid cyclohexyl group would be expected to influence the properties of the resulting polymers, potentially increasing their glass transition temperature, thermal stability, and modifying their mechanical properties. acs.orgresearchgate.net The tert-butyl group could also influence solubility and processing characteristics.

Surface Modification: The compound could be used to modify the surfaces of materials. For instance, self-assembled monolayers (SAMs) incorporating this molecule could be formed on various substrates. uh.edu The cyclohexyl group would create a well-defined, sterically hindered surface with specific wetting and adhesive properties.

Development of Functional Materials: Derivatives of this compound could find applications as components of functional materials. For example, its incorporation into polymers could be explored for applications in coatings, adhesives, or as additives to modify the properties of existing polymers. acs.orggoogle.com

Table 4: Potential Applications in Materials Science

Application Area Role of this compound Potential Impact on Material Properties
Polymer Synthesis Monomer (or precursor to a monomer) Increased thermal stability, altered mechanical properties, modified solubility.
Surface Science Component of self-assembled monolayers Creation of surfaces with controlled hydrophobicity and steric hindrance.

Conclusion

Summary of Key Academic Contributions

The academic contributions related to tert-Butyl 2-amino-2-cyclohexylacetate primarily lie in its role as a specialized building block for introducing sterically demanding, non-natural amino acid residues into synthetic peptides and other organic molecules. Research in the broader field of α-amino acid esters with bulky side chains has demonstrated their utility in creating peptides with modified secondary structures and enhanced resistance to enzymatic degradation. While direct and extensive research on this specific ester is not widely published, its structural motifs are represented in studies focusing on the synthesis of conformationally constrained peptides and peptidomimetics. The development of synthetic routes to access such hindered amino acid esters, often requiring stereoselective methods, has contributed to the toolkit of synthetic organic chemists.

Prospective Impact on Synthetic Organic Chemistry

The prospective impact of this compound on synthetic organic chemistry is linked to the growing interest in non-natural amino acids for drug discovery and materials science. Its bulky cyclohexyl group can be exploited to control the conformation of peptide backbones, potentially leading to the development of novel therapeutic agents with improved stability and receptor-binding affinity. As a chiral building block, its enantiomerically pure forms could serve as valuable starting materials in asymmetric synthesis, influencing the stereochemical outcome of complex reactions. The continued exploration of synthetic methods to efficiently produce this and related hindered amino acid esters will likely expand their accessibility and application in the design of innovative molecular structures with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 2-amino-2-cyclohexylacetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection strategies. For example, enantioselective synthesis of the (R)- and (S)-isomers involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclohexyl group introduction and esterification . Optimization can be achieved by varying catalysts (e.g., chiral catalysts for enantiomer control), solvents (polar aprotic solvents for better solubility), and temperature (room temperature to 50°C for controlled reactivity). Purity is assessed via GC (>98% isomer purity) .

Q. How is the structural integrity of tert-Butyl 2-amino-2-cyclohexylacetate confirmed in synthetic workflows?

  • Methodology : Use a combination of NMR (¹H, ¹³C, and 2D techniques) to confirm stereochemistry and functional groups. For example, axial/equatorial conformations of the tert-butyl group can be resolved via dynamic low-temperature NMR, as demonstrated in triazinane systems . GC or HPLC validates purity, particularly for isomer mixtures .

Q. What storage conditions are recommended to maintain the stability of tert-Butyl 2-amino-2-cyclohexylacetate in laboratory settings?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester or carbamate groups. Avoid exposure to moisture and heat, as tert-butyl derivatives are prone to degradation under acidic or oxidative conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of tert-Butyl 2-amino-2-cyclohexylacetate be achieved, and what analytical methods distinguish its stereoisomers?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during the amino acid coupling step. Enantiomers are separated via chiral HPLC or characterized using circular dichroism (CD). The (R)- and (S)-isomers are cataloged with distinct CAS numbers, enabling precise identification . Computational methods (DFT) can predict thermodynamic stability of conformers, aiding stereochemical assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.